

# "spectroscopic data of 1-O-Propyl-rac-glycerol (NMR, IR, Mass Spec)"

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## Compound of Interest

Compound Name: *1-O-Propyl-rac-glycerol*

Cat. No.: *B054163*

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## Spectroscopic Profile of 1-O-Propyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1-O-Propyl-rac-glycerol** (also known as 3-propoxypropane-1,2-diol). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally analogous compounds, including other monoalkyl glycerol ethers and related diols, to predict the spectral characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **1-O-Propyl-rac-glycerol** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-O-Propyl-rac-glycerol** based on the analysis of similar molecules. These values should be considered as estimates and may vary depending on the specific experimental conditions.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
-CH <sub>2</sub> - (propyl, $\alpha$ to ether)	3.4 - 3.6	Triplet (t)	6.5 - 7.5	
-CH <sub>2</sub> - (propyl, $\beta$ )	1.5 - 1.7	Sextet (sxt)	7.0 - 8.0	
-CH <sub>3</sub> (propyl, $\gamma$ )	0.8 - 1.0	Triplet (t)	7.0 - 7.5	
-CH <sub>2</sub> - (glycerol, C1)	3.4 - 3.7	Multiplet (m)		diastereotopic protons
-CH- (glycerol, C2)	3.7 - 3.9	Multiplet (m)		
-CH <sub>2</sub> - (glycerol, C3)	3.5 - 3.8	Multiplet (m)		diastereotopic protons
-OH (glycerol, C2 & C3)	Variable	Broad Singlet (br s)		Dependent on solvent and concentration

Predicted data is based on spectral analysis of similar glycerol ethers and general principles of NMR spectroscopy.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
-CH <sub>3</sub> (propyl, $\gamma$ )	10 - 12	
-CH <sub>2</sub> - (propyl, $\beta$ )	22 - 24	
-CH <sub>2</sub> - (propyl, $\alpha$ to ether)	72 - 74	
-CH <sub>2</sub> - (glycerol, C1)	70 - 72	
-CH- (glycerol, C2)	68 - 70	
-CH <sub>2</sub> - (glycerol, C3)	63 - 65	

Predicted data is based on spectral analysis of analogous compounds and established <sup>13</sup>C NMR chemical shift correlations.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (alkane)	2850 - 3000	Strong
C-O Stretch (ether)	1080 - 1150	Strong
C-O Stretch (alcohol)	1000 - 1080	Strong
O-H Bend (alcohol)	1350 - 1450	Medium
C-H Bend (alkane)	1370 - 1470	Medium

Predicted data is based on typical IR absorption frequencies for alcohols and ethers.

**Table 4: Predicted Mass Spectrometry Data**

Ion Type	Predicted m/z	Notes
$[\text{M}+\text{H}]^+$	135.0965	Molecular ion with a proton adduct (Calculated for $\text{C}_6\text{H}_{15}\text{O}_3^+$ )
$[\text{M}+\text{Na}]^+$	157.0784	Molecular ion with a sodium adduct (Calculated for $\text{C}_6\text{H}_{14}\text{O}_3\text{Na}^+$ )
Fragment ions	Various	Expected fragmentation patterns include the loss of water (m/z 117), loss of the propyl group (m/z 75), and cleavage of the glycerol backbone.

Predicted data is based on the molecular formula  $\text{C}_6\text{H}_{14}\text{O}_3$  and common fragmentation patterns of glycerol ethers.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-O-Propyl-rac-glycerol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform ( $\text{CDCl}_3$ ), Deuterated Methanol ( $\text{CD}_3\text{OD}$ ), or Deuterated Water ( $\text{D}_2\text{O}$ )). Add a small amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm) if quantitative analysis is required.
- $^1\text{H}$  NMR Acquisition:
  - Instrument: 400 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.

- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Instrument: 400 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Thin Film: If the sample is viscous, prepare a thin film on a KBr or NaCl plate.
- Data Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmission or Attenuated Total Reflectance (ATR).
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

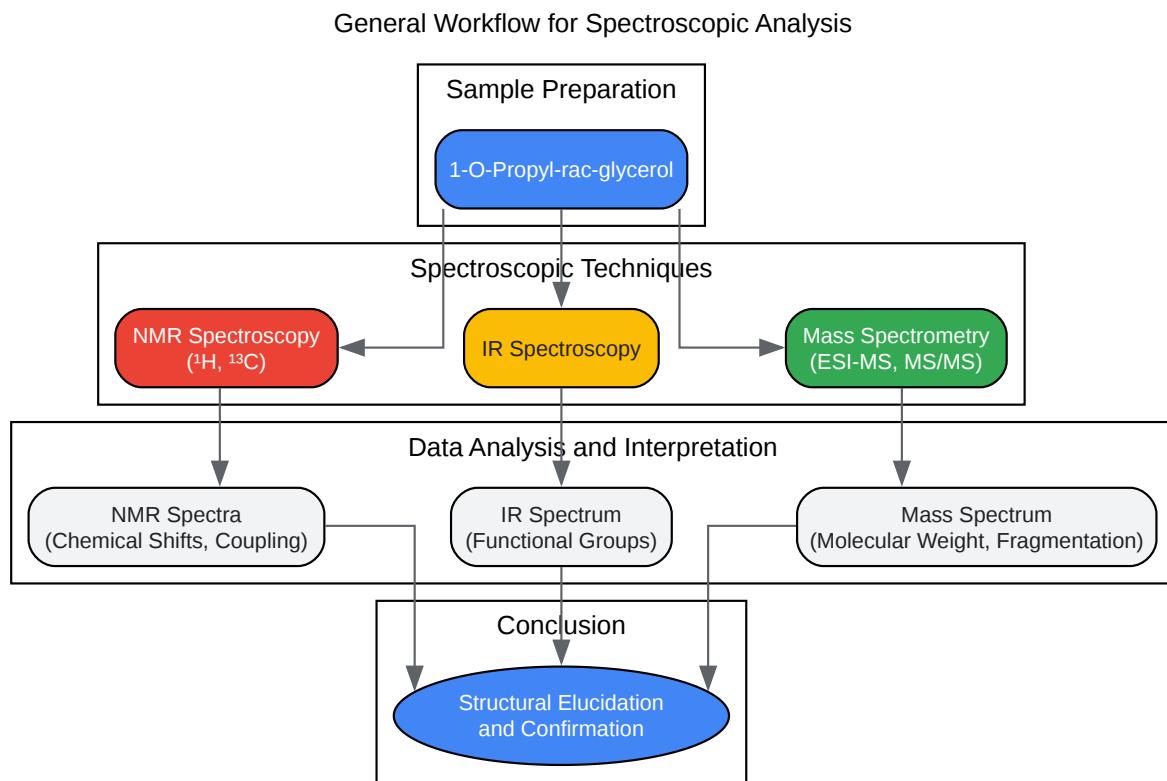
- A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Data Acquisition (Electrospray Ionization - ESI):
  - Instrument: A mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
  - Ionization Mode: Positive ion mode is typically used for this class of compounds to observe  $[M+H]^+$  and  $[M+Na]^+$  adducts.
  - Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
  - Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 135) and subjecting it to collision-induced dissociation (CID).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1-O-Propyl-rac-glycerol**.



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Caption: Workflow for the spectroscopic characterization of **1-O-Propyl-rac-glycerol**.

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